3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenylpropanoic acids.
Scientific Research Applications
3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The difluoromethoxy group may enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid: Differing by the position and number of fluorine atoms.
3-Amino-3-(5-amino-2-methoxyphenyl)propanoic acid: Lacking the fluorine atoms, which may affect its chemical properties and applications.
Uniqueness
The presence of both amino and difluoromethoxy groups in 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid makes it unique.
Properties
Molecular Formula |
C10H12F2N2O3 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
3-amino-3-[5-amino-2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12F2N2O3/c11-10(12)17-8-2-1-5(13)3-6(8)7(14)4-9(15)16/h1-3,7,10H,4,13-14H2,(H,15,16) |
InChI Key |
AWXOWYBMWRGBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(CC(=O)O)N)OC(F)F |
Origin of Product |
United States |
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